molecular formula C8H8Br2O3 B14167763 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol CAS No. 1940-81-4

2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol

Cat. No.: B14167763
CAS No.: 1940-81-4
M. Wt: 311.95 g/mol
InChI Key: YEZYWTTWXJRYOP-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is a brominated phenolic compound Brominated phenols are known for their diverse biological activities and are often derived from marine sources

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol typically involves the bromination of a suitable phenolic precursor. One common method is the bromination of 4-(hydroxymethyl)-6-methoxyphenol using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Zinc in acetic acid.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: 2,3-Dibromo-4-(carboxymethyl)-6-methoxyphenol.

    Reduction: 4-(Hydroxymethyl)-6-methoxyphenol.

    Substitution: 2,3-Dimethoxy-4-(hydroxymethyl)-6-methoxyphenol.

Scientific Research Applications

2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. The compound’s bromine atoms and phenolic hydroxyl groups play crucial roles in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dibromo-4,5-dihydroxybenzyl ether: Another brominated phenol with similar biological activities.

    2,3-Dibromo-4,5-dihydroxyphenylmethane: Known for its antimicrobial properties.

Uniqueness

2,3-Dibromo-4-(hydroxymethyl)-6-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl and methoxy groups contribute to its solubility and reactivity, making it a versatile compound for various applications.

Properties

CAS No.

1940-81-4

Molecular Formula

C8H8Br2O3

Molecular Weight

311.95 g/mol

IUPAC Name

2,3-dibromo-4-(hydroxymethyl)-6-methoxyphenol

InChI

InChI=1S/C8H8Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2,11-12H,3H2,1H3

InChI Key

YEZYWTTWXJRYOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)CO)Br)Br)O

Origin of Product

United States

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